molecular formula C10H13N3O2 B1303632 6-Piperazin-1-ylnicotinic acid CAS No. 278803-18-2

6-Piperazin-1-ylnicotinic acid

Cat. No. B1303632
M. Wt: 207.23 g/mol
InChI Key: UMYHUVUKIGFYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05025012

Procedure details

2.8 g of 6-(4-ethoxycarbonyl-1-piperazinyl)nicotinic acid obtained in Example 1 and 2 g of potassium hydroxide were dissolved in 20 ml of water. The solution was heated under reflux for 2 hours. After cooled, the reaction mixture was neutralized with concentrated hydrochloric acid and crystals precipitated were filtered, washed with water and dried to give 1.7 g of 6-(1-piperazinyl)nicotinic acid (yield 82%).
Name
6-(4-ethoxycarbonyl-1-piperazinyl)nicotinic acid
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:20]=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][N:13]=2)[CH2:8][CH2:7]1)=O)C.[OH-].[K+].Cl>O>[N:9]1([C:12]2[CH:20]=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][N:13]=2)[CH2:8][CH2:7][NH:6][CH2:11][CH2:10]1 |f:1.2|

Inputs

Step One
Name
6-(4-ethoxycarbonyl-1-piperazinyl)nicotinic acid
Quantity
2.8 g
Type
reactant
Smiles
C(C)OC(=O)N1CCN(CC1)C1=NC=C(C(=O)O)C=C1
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooled
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.